Axitinib N-Glucuronide

Vue d'ensemble

Description

Axitinib N-Glucuronide (M7) est un métabolite de l'axitinib , un inhibiteur multikinase actif par voie orale . L'axitinib lui-même est un inhibiteur puissant et sélectif de deuxième génération des récepteurs du facteur de croissance endothélial vasculaire (VEGFR) 1, 2 et 3. Il est approuvé pour le traitement du carcinome rénal à cellules claires (RCC) avancé après l'échec d'un traitement systémique antérieur .

Analyse Des Réactions Chimiques

L'axitinib N-Glucuronide est un produit de la glucuronidation, où un groupe acide glucuronique est conjugué à l'axitinib. Ce processus se produit principalement dans le foie. Les principaux métabolites dans le plasma humain comprennent M7 et l'axitinib sulfoxyde (M12), tous deux considérés comme pharmacologiquement inactifs . Malheureusement, les réactifs et les conditions spécifiques de la réaction de glucuronidation restent non divulgués.

4. Applications de la recherche scientifique

La recherche sur l'this compound est limitée, mais ses applications potentielles s'alignent sur celles de l'axitinib. Celles-ci comprennent :

Oncologie : Investigation de son rôle dans le traitement du cancer, en particulier dans le RCC.

Pharmacocinétique : Étude de son métabolisme et de ses propriétés pharmacocinétiques.

Interactions médicamenteuses : Évaluation des interactions potentielles avec d'autres médicaments.

5. Mécanisme d'action

L'this compound n'exerce pas d'effets pharmacologiques significatifs en lui-même. Au lieu de cela, son composé parent, l'axitinib, inhibe les VEGFR, perturbant l'angiogenèse et la croissance tumorale. Les cibles moléculaires et les voies impliquées sont liées à la signalisation du VEGF.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Axitinib undergoes extensive metabolism in the human body, primarily through glucuronidation. The N-glucuronide metabolite has been identified as the predominant circulating metabolite in human plasma, accounting for approximately 50% of the total radioactivity observed after axitinib administration .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 27.8 (79%) |

| AUC0–24 (ng·h/mL) | 265 (77%) |

| Clearance (L/h) | 38 (80%) |

| Volume of Distribution (L) | 160 (105%) |

These parameters highlight the pharmacokinetic profile of axitinib and its metabolites, including the N-glucuronide, which plays a crucial role in determining drug efficacy and safety .

Clinical Applications

Axitinib is primarily applied in oncology, particularly for patients with metastatic renal cell carcinoma who have experienced failure with prior systemic therapies. The efficacy of axitinib has been established through multiple clinical trials demonstrating its ability to inhibit tumor growth by blocking angiogenesis.

Case Studies

- Phase III Clinical Trials : In a randomized trial comparing axitinib to sorafenib in patients with metastatic RCC, axitinib showed superior progression-free survival rates. The study indicated that patients receiving axitinib had a median progression-free survival of 6.7 months compared to 4.7 months for those on sorafenib .

- Real-World Evidence : A retrospective study analyzing real-world data from patients treated with axitinib confirmed its effectiveness in clinical practice, aligning with findings from clinical trials. The study reported an objective response rate of approximately 30% among patients treated with axitinib in routine clinical settings .

Safety Profile

The safety profile of axitinib has been well-documented across various studies. Common adverse effects include hypertension, diarrhea, fatigue, and hypothyroidism. Importantly, the N-glucuronide metabolite does not exhibit clinically relevant activity against receptor tyrosine kinases (RTKs), suggesting that its role is primarily as a detoxification pathway rather than contributing to therapeutic effects .

Adverse Effects Overview

| Adverse Effect | Incidence (%) |

|---|---|

| Hypertension | 50 |

| Diarrhea | 40 |

| Fatigue | 35 |

| Hypothyroidism | 20 |

This table summarizes the most common adverse effects associated with axitinib treatment, emphasizing the importance of monitoring these conditions during therapy.

Mécanisme D'action

Axitinib N-Glucuronide does not exert significant pharmacological effects itself. Instead, its parent compound, axitinib, inhibits VEGFRs, disrupting angiogenesis and tumor growth. The molecular targets and pathways involved are related to VEGF signaling.

Comparaison Avec Des Composés Similaires

Alors que M7 est unique en raison de sa glucuronidation, d'autres métabolites de l'axitinib (comme M12) et des composés apparentés (par exemple, le sorafénib, le sunitinib) partagent des mécanismes d'action similaires en ciblant les VEGFR.

Méthodes De Préparation

Les voies de synthèse de l'axitinib N-Glucuronide ne sont pas largement documentées. Il est principalement formé par glucuronidation de l'axitinib. Les conditions de réaction exactes et les méthodes de production industrielle de M7 ne sont pas facilement disponibles dans la littérature.

Activité Biologique

Axitinib N-glucuronide is a significant metabolite of axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Understanding the biological activity of this compound is crucial for evaluating its pharmacological implications and potential therapeutic effects. This article delves into the metabolic pathways, enzymatic interactions, and biological efficacy of this compound, supported by relevant data tables and research findings.

Metabolic Pathways

Axitinib undergoes extensive metabolism primarily in the liver, where it is converted into various metabolites, including this compound. The primary enzyme responsible for this glucuronidation process is UDP-glucuronosyltransferase 1A1 (UGT1A1) , with minor contributions from other UGT isoforms such as UGT1A3, UGT1A4, and UGT1A9 .

Key Enzyme Kinetics

The kinetic parameters for the formation of this compound have been characterized as follows:

| Parameter | Value |

|---|---|

| 2.7 µM (HLM) | |

| 8.9 pmol·min·mg (HLM) | |

| Enzyme | UGT1A1 |

These values indicate that this compound formation is a relatively efficient process, highlighting the significant role of UGT1A1 in its metabolism .

Biological Activity and Pharmacodynamics

While axitinib itself exhibits potent inhibitory activity against VEGFRs, its metabolites, including this compound, demonstrate markedly reduced biological activity. In vitro studies have shown that this compound is approximately 8000-fold less potent against VEGFR-2 compared to axitinib . This diminished potency raises important considerations regarding the therapeutic efficacy and safety profile of axitinib in clinical settings.

Comparative Potency of Axitinib and Its Metabolites

| Compound | IC50 (nM) |

|---|---|

| Axitinib | 0.06 - 0.3 |

| This compound | >480 |

| Axitinib Sulfoxide | >400 |

The data illustrates that while axitinib effectively inhibits VEGFR signaling pathways at low concentrations, its metabolites do not contribute significantly to this activity .

Case Studies and Clinical Implications

Several clinical studies have evaluated the pharmacokinetics of axitinib and its metabolites. For instance, a phase I trial demonstrated that the pharmacokinetic profile of axitinib is influenced by genetic polymorphisms affecting UGT enzymes and cytochrome P450 isoforms . Additionally, the presence of this compound in plasma was correlated with reduced therapeutic efficacy, emphasizing the importance of understanding metabolite dynamics in treatment outcomes.

Notable Observations

- Phase I Trials : These trials highlighted variability in patient responses based on genetic factors influencing drug metabolism.

- Adverse Effects : The reduced activity of this compound suggests that adverse effects may be more closely related to parent compound levels rather than its metabolites.

Propriétés

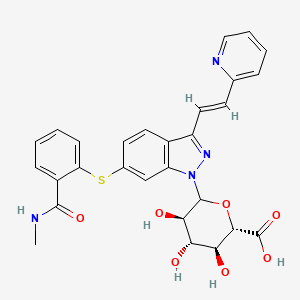

Formule moléculaire |

C28H26N4O7S |

|---|---|

Poids moléculaire |

562.6 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-1-yl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C28H26N4O7S/c1-29-26(36)18-7-2-3-8-21(18)40-16-10-11-17-19(12-9-15-6-4-5-13-30-15)31-32(20(17)14-16)27-24(35)22(33)23(34)25(39-27)28(37)38/h2-14,22-25,27,33-35H,1H3,(H,29,36)(H,37,38)/b12-9+/t22-,23-,24+,25-,27?/m0/s1 |

Clé InChI |

YYKQABKSJYLETI-MRLOOFNMSA-N |

SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |

SMILES isomérique |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/C5=CC=CC=N5 |

SMILES canonique |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Axitinib N-Glucuronide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.